molecular formula C15H16N2O B5741082 4-isopropyl-N-4-pyridinylbenzamide

4-isopropyl-N-4-pyridinylbenzamide

Cat. No. B5741082
M. Wt: 240.30 g/mol
InChI Key: ZAUARUIJXOAELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-4-pyridinylbenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness and bodybuilding communities due to its purported performance-enhancing effects. In

Mechanism of Action

4-isopropyl-N-4-pyridinylbenzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and cell differentiation (5). PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, resulting in improved metabolic function (6). Additionally, PPARδ activation has been shown to increase endurance and muscle fiber type switching in animal models (7).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-isopropyl-N-4-pyridinylbenzamide are diverse and depend on the dose, duration, and route of administration. In general, it has been reported to increase energy expenditure, reduce body weight and fat mass, improve lipid and glucose metabolism, and enhance exercise performance in animal models (8). However, some studies have also reported adverse effects, such as liver toxicity, oxidative stress, and tumor promotion, at high doses or prolonged exposure (9).

Advantages and Limitations for Lab Experiments

4-isopropyl-N-4-pyridinylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. It can be easily administered orally or intraperitoneally to animals, and its effects can be measured using various biochemical and physiological assays. However, some limitations should be considered, such as the potential for off-target effects, the lack of long-term safety data, and the ethical concerns associated with the use of performance-enhancing drugs in sports and fitness.

Future Directions

There are several potential future directions for the research on 4-isopropyl-N-4-pyridinylbenzamide, including:
1. Investigating its effects on human metabolism and cardiovascular health in clinical trials.
2. Examining its potential as a neuroprotective and anti-inflammatory agent in neurodegenerative diseases.
3. Exploring its role in muscle regeneration and repair after injury or disease.
4. Developing more selective and safer PPARδ agonists with improved pharmacokinetic properties.
5. Assessing its potential as a performance-enhancing drug in sports and fitness, while ensuring the safety and fairness of athletes.
Conclusion
4-isopropyl-N-4-pyridinylbenzamide is a synthetic drug that has been extensively studied for its potential therapeutic and performance-enhancing effects. Its mechanism of action involves the activation of PPARδ, which regulates lipid and glucose metabolism, inflammation, and cell differentiation. Although it has shown promising results in animal models, more research is needed to determine its safety and efficacy in humans and to explore its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 4-isopropyl-N-4-pyridinylbenzamide involves several steps, including the reaction of 4-cyanopyridine with 2-chloroacetyl chloride to form 2-(4-pyridyl)acetyl chloride. This intermediate is then reacted with isopropylamine to form 2-(4-pyridyl)-N-isopropylacetamide, which is subsequently reduced with lithium aluminum hydride to give 4-isopropyl-N-4-pyridinylbenzamide (1).

Scientific Research Applications

4-isopropyl-N-4-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis (2). It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglycerides and cholesterol levels in animal models (3). Moreover, it has been suggested that 4-isopropyl-N-4-pyridinylbenzamide may have neuroprotective, anti-inflammatory, and anti-cancer properties (4).

properties

IUPAC Name

4-propan-2-yl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(2)12-3-5-13(6-4-12)15(18)17-14-7-9-16-10-8-14/h3-11H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUARUIJXOAELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propan-2-yl-N-pyridin-4-ylbenzamide

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